Cbz-2,4,5-Trifluoro-L-Phenylalanine
Description
Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry Research
Fluorinated amino acids (FAAs) have become indispensable tools in modern drug discovery and protein engineering. nih.gov The strategic replacement of hydrogen with fluorine, an element of similar size but with the highest electronegativity, can profoundly alter the physicochemical properties of an amino acid. nih.gov This substitution can modulate acidity, basicity, hydrophobicity, conformation, and metabolic stability without introducing significant steric bulk. nih.gov
The incorporation of fluorine into amino acids like phenylalanine has been shown to enhance the catabolic stability of peptides and proteins, a critical attribute for therapeutic proteins and peptide-based vaccines. nih.govresearchgate.net This "fluoro-stabilization effect" can increase the shelf life and efficacy of bioactive molecules. researchgate.net Furthermore, fluorinated amino acids serve as valuable probes for studying protein structure, folding, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Their unique properties have led to their use in developing enzyme inhibitors, therapeutic agents, and even as tracers for Positron Emission Tomography (PET) imaging in cancer diagnostics. nih.govresearchgate.net The effect of fluorination can depend significantly on the number and position of the fluorine atoms on the aromatic ring. nih.gov
Table 1: Impact of Fluorination on Amino Acid Properties
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Stability | Increases thermal and chemical stability against degradation. | nih.govnih.gov |
| Hydrophobicity | Generally increases lipophilicity, which can affect membrane permeability. | nih.govnih.gov |
| Acidity/Basicity | Alters the pKa values of nearby functional groups due to strong electron-withdrawing effects. | nih.gov |
| Conformation | Can influence peptide and protein folding and secondary structure. | nih.gov |
| Binding Affinity | Can enhance binding to target proteins through unique interactions. | nih.gov |
| Biological Activity | Can improve efficacy and create novel therapeutic agents. | nih.govnoaa.gov |
Overview of N-Benzyloxycarbonyl (Cbz) Protected Amino Acids as Pivotal Synthetic Intermediates
The N-Benzyloxycarbonyl (Cbz or Z) group is one of the most important and historically significant amine protecting groups in organic synthesis, particularly in the field of peptide chemistry. frontiersin.orgnih.gov Introduced by Max Bergmann and Leonidas Zervas in 1932, its development was a seminal event that enabled the controlled, stepwise synthesis of oligopeptides for the first time. frontiersin.orgnih.gov
The Cbz group protects the nucleophilic and basic amine as a carbamate, rendering it unreactive to many reaction conditions used during peptide chain elongation. frontiersin.orgchemicalbook.com Its popularity stems from its stability under a range of conditions, including basic and mildly acidic media, and the ease of its introduction using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. rsc.orgaralezbio-store.com
A key advantage of the Cbz group is its unique removal condition. It is typically cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that is orthogonal to many other protecting groups used in complex molecule synthesis, such as the Boc and Fmoc groups. frontiersin.orgnih.gov This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of specific functional groups. frontiersin.org The Cbz group can also be removed by strong acids, though this is less common. nih.gov The stability and reliable cleavage of Cbz-protected amino acids have cemented their role as pivotal intermediates in both solution-phase and solid-phase peptide synthesis. nih.govbeilstein-journals.org
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate, base | Catalytic hydrogenolysis (H₂/Pd), strong acid | Classic group, stable, good for crystallization. | frontiersin.orgaralezbio-store.comnih.gov |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate, base | Strong acid (e.g., TFA) | Widely used in solid-phase synthesis, acid labile. | nih.govnih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Base labile, central to modern solid-phase synthesis. | nih.govnih.gov |
Research Trajectory and Scholarly Focus on Cbz-2,4,5-Trifluoro-L-Phenylalanine Derivatives
While extensive literature exists for fluorinated phenylalanines and Cbz-protected amino acids individually, specific academic research focusing directly on this compound is less prevalent. However, its research trajectory can be understood by its position as a specialized building block for advanced chemical synthesis. The primary scholarly focus on this compound and its derivatives is in their application as intermediates for creating peptides and other complex molecules with tailored properties.
The synthesis of the core amino acid, 2,4,5-trifluorophenylalanine, has been achieved through methods like the Schöllkopf asymmetric synthesis, which allows for the creation of the chiral L-amino acid. nih.gov Following the asymmetric synthesis of the amino acid core, the amine can be protected with the Cbz group using standard procedures. aralezbio-store.com
The research utility of this compound lies in its potential for incorporation into peptides via solution-phase or solid-phase synthesis. chemicalbook.combeilstein-journals.org Researchers would utilize this compound to:
Introduce a fluorinated moiety into a specific position within a peptide sequence to enhance stability, modulate biological activity, or serve as an NMR probe. nih.govnih.gov The 2,4,5-trifluoro substitution pattern offers a unique electronic and steric profile compared to other mono-, di-, or perfluorinated analogues.
Synthesize novel enzyme inhibitors or receptor antagonists. For instance, Cbz-protected amino acids have been used to synthesize cholecystokinin (B1591339) (CCK) receptor antagonists and inhibitors of enzymes like thermolysin. rsc.orgaralezbio-store.com The trifluorinated phenyl ring of this compound could be explored to optimize binding interactions and improve the pharmacological profile of such inhibitors.
Develop metabolically stable peptide therapeutics. The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a peptide drug. researchgate.net
Create building blocks for more complex fluorinated molecules. Beyond peptides, this protected amino acid can serve as a chiral starting material for the synthesis of various small-molecule drug candidates.
In essence, while this compound is not typically an end-product itself, it is a high-value intermediate. Its scholarly focus is driven by the demand for sophisticated, precisely modified building blocks in the ongoing quest to design and synthesize next-generation pharmaceuticals and biochemical tools.
Properties
Molecular Weight |
353.36 |
|---|---|
Origin of Product |
United States |
Applications in Advanced Peptide and Protein Research
Cbz-2,4,5-Trifluoro-L-Phenylalanine as a Core Building Block in Peptide Synthesis
The synthesis of peptides containing this compound can be achieved through both solid-phase and solution-phase methodologies, each with its own set of strategies and considerations.
Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, and protocols have been developed for the successful inclusion of fluorinated amino acids. rsc.orgnih.gov In a typical Fmoc-strategy SPPS, the Cbz-protected amino acid would first need to have its amine group deprotected and then be activated for coupling to the growing peptide chain on a solid support. rsc.orgnih.gov
The key steps for incorporating this compound via SPPS would involve:
Resin Preparation: Starting with a suitable resin, such as a methylbenzhydrylamine (MBHA)-polystyrene resin. nih.gov
Fmoc Deprotection: Removal of the Fmoc protecting group from the resin-bound amino acid or peptide to expose a free amine for the next coupling step.
Activation and Coupling: The carboxylic acid of the incoming amino acid, in this case, this compound, is activated using a coupling reagent. Fmoc-amino acid pentafluorophenyl esters have been successfully used in SPPS. rsc.org The activated amino acid is then coupled to the free amine on the resin.
Cleavage: Once the peptide sequence is fully assembled, it is cleaved from the resin support. A common cleavage cocktail includes trifluoroacetic acid (TFA). nih.gov
The use of SPPS offers advantages such as the ability to drive reactions to completion by using excess reagents and simplified purification of the final peptide. nih.gov
Table 1: General Parameters for SPPS Incorporation
| Parameter | Description | Typical Reagents/Conditions |
| Solid Support | The insoluble polymer to which the peptide is anchored. | Polystyrene resins (e.g., MBHA), PEG resins. |
| Protecting Group | Protects the alpha-amino group of the incoming amino acid. | Fmoc (9-fluorenylmethyloxycarbonyl). |
| Coupling Reagents | Activates the carboxylic acid for amide bond formation. | HBTU, HATU, DIC/HOBt, Fmoc-amino acid fluorides. acs.org |
| Cleavage Cocktail | Reagent mixture to cleave the peptide from the resin. | Trifluoroacetic acid (TFA) with scavengers. nih.gov |
| Purification | Method to isolate the desired peptide. | High-Performance Liquid Chromatography (HPLC). nih.gov |
Methodologies for Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for certain peptide structures that are difficult to produce on a solid support. nih.gov This method involves the stepwise addition of protected amino acids in a suitable solvent. youtube.com
The general workflow for incorporating this compound in a solution-phase synthesis includes:
Protection: The amino and carboxyl groups of the amino acids that are not involved in the peptide bond formation are protected. In this case, the amino group of 2,4,5-Trifluoro-L-phenylalanine is already protected by the Cbz group.
Activation: The carboxyl group of one amino acid is activated, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or BOP. youtube.com
Coupling: The activated amino acid is reacted with the amino acid that has a free amino group to form a dipeptide. youtube.com
Deprotection: The protecting group on the N-terminus of the newly formed dipeptide is removed to allow for the next coupling reaction.
Purification: The product is purified after each step, often through extraction and crystallization.
Solution-phase synthesis can be advantageous for large-scale production and for synthesizing complex peptides like cyclic peptides or those with unusual modifications. nih.gov
Modulation of Peptide and Protein Properties through Fluorine Incorporation
The introduction of fluorine atoms into the phenylalanine side chain has profound effects on the resulting peptide's properties.
The incorporation of fluorinated amino acids can significantly influence the conformational preferences of peptides. rsc.orgrsc.org The presence of fluorine can alter the intrinsic helical propensities of the amino acid sequence. sci-hub.se For example, studies using trifluoroethanol as a solvent have shown that it can induce helical conformations in peptides. nih.gov The degree of fluorination can affect the interplay between polarity and hydrophobicity, which in turn significantly impacts peptide folding. rsc.orgrsc.org In some cases, a higher degree of fluorination can promote the formation of specific secondary structures like β-sheets. rsc.org
Fluorination generally increases the hydrophobicity of an amino acid side chain. This increased hydrophobicity is a key driver for the self-assembly of fluorinated peptides into various supramolecular structures. nih.gov Depending on the peptide sequence and the degree of fluorination, these assemblies can form nanofibers, nanorods, and other complex architectures. nih.gov
The interplay between the hydrophobic fluorinated parts and hydrophilic portions of a peptide can create amphiphilic molecules. rsc.org These amphiphilic peptides can self-assemble in aqueous environments to minimize the contact of the hydrophobic regions with water, leading to the formation of ordered nanostructures. rsc.orgnih.gov For instance, a greater degree of fluorination has been shown to promote peptide fibrillation and the subsequent formation of hydrogels. rsc.orgrsc.org The rational placement of fluorinated residues can dramatically alter these supramolecular structures. nih.gov
Table 2: Effects of Fluorination on Peptide Properties and Assembly
| Property | Effect of Fluorination | Resulting Supramolecular Structures |
| Hydrophobicity | Generally increased due to the nature of the C-F bond. nih.gov | Drives self-assembly to bury hydrophobic cores. nih.gov |
| Amphiphilicity | Can be engineered by strategic placement in a peptide sequence. rsc.org | Formation of micelles, vesicles, or layered structures. |
| Secondary Structure | Can promote β-sheet or helical conformations. rsc.orgsci-hub.se | Leads to ordered fibrils and fibers. rsc.orgrsc.org |
| Self-Assembly | Promotes aggregation and formation of ordered structures. rsc.orgnih.gov | Nanofibers, nanorods, nanotubes, hydrogels. rsc.orgnih.gov |
Impact on Peptide and Protein Stability and Resistance to Degradation
Furthermore, this modification can confer resistance to enzymatic degradation. Many bioactive peptides are quickly broken down by proteases in the body, limiting their therapeutic potential. nih.gov The presence of the bulky and electron-withdrawing fluorine atoms on the phenyl ring can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, making it less susceptible to cleavage. nih.gov It is known that hydrophobic peptides, as well as those containing certain amino acids like proline, exhibit resistance to degradation by digestive enzymes. nih.gov The increased hydrophobicity conferred by the trifluorinated phenyl ring is expected to contribute to a similar protective effect.
Design and Synthesis of Peptidomimetics Incorporating this compound
Role in the Development of Constrained Peptide Analogs
Constrained peptide analogs are designed to have a more rigid structure compared to their native counterparts. This conformational restriction can lead to increased receptor binding affinity and selectivity, as well as improved metabolic stability by making the peptide less susceptible to proteolytic degradation. The introduction of this compound into a peptide sequence can contribute to conformational constraint through several mechanisms.
The steric bulk of the trifluorinated phenyl group can restrict the rotational freedom of the peptide backbone, favoring specific dihedral angles and inducing turn-like structures. While direct studies on peptides containing this compound are limited, research on other modified phenylalanine residues, such as α,β-didehydrophenylalanine (ΔZPhe), has demonstrated that bulky side chains can promote the formation of β-turns. nih.govbvsalud.org For instance, in the synthesis of endomorphin-2 analogues, the incorporation of ΔZPhe was shown to influence the conformational properties of the peptide. nih.gov Although no folded structures were observed for some of the ΔZPhe-containing analogues in solution, the tendency of such residues to occupy specific positions in β-turns is well-documented. nih.gov
Furthermore, the fluorine atoms can engage in non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions, which can further stabilize a particular conformation. The cumulative effect of these interactions can lead to a more defined three-dimensional structure. The synthesis of such constrained peptides typically involves solid-phase peptide synthesis (SPPS), where the Cbz-protected amino acid is coupled to a growing peptide chain on a solid support. youtube.com
The table below summarizes the general approaches to creating constrained peptides, which are applicable to the incorporation of this compound.
| Constraint Strategy | Description | Potential Role of this compound |
| Side Chain Sterics | Introduction of bulky side chains to limit backbone rotation. | The trifluorinated phenyl group provides significant steric hindrance, potentially favoring specific backbone torsions. |
| Turn Induction | Use of specific amino acids or modifications to promote the formation of β-turns or other secondary structures. | The electronic and steric nature of the trifluorinated ring may favor turn conformations, similar to other modified phenylalanines. |
| Non-covalent Interactions | Stabilization of a specific fold through intramolecular hydrogen bonds, and other weak interactions. | The polarized C-F bonds can participate in stabilizing intramolecular interactions with backbone amides or other side chains. |
Contribution to Foldamer Chemistry and Design
Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures in solution, mimicking the folding behavior of natural biopolymers like proteins and nucleic acids. wikipedia.org They are of great interest for developing novel materials and therapeutic agents. The design of foldamers often relies on the use of monomers that have a strong intrinsic propensity to adopt a specific conformation. Fluorinated amino acids, including derivatives of phenylalanine, are emerging as valuable components in the design of novel foldamers. nih.gov
The incorporation of this compound can influence the folding of a peptide chain into a specific secondary structure, such as a helix. The trifluorinated aromatic side chains can participate in aromatic stacking interactions, which are a key driving force for the folding of many abiotic foldamers. nih.gov The electron-deficient nature of the trifluorinated phenyl ring can lead to favorable quadrupole-quadrupole interactions with other aromatic rings, contributing to the stability of the folded state.
A study on the impact of a related fluorinated amino acid, α-trifluoromethylalanine (TfmAla), in α-aminoisobutyric acid (Aib) oligomers provides insight into how fluorinated residues can control helical structures. The position of the chiral TfmAla residue within the achiral Aib oligomer was found to dictate the helical screw-sense (left-handed, M, or right-handed, P).
The following table presents data on the observed helical screw-sense preference in solution for Cbz-protected Aib foldamers containing (R)-TfmAla at different positions. This data illustrates the principle that the placement of a fluorinated residue can be a powerful tool to control the conformation of a foldamer.
| Compound | Sequence | Major Screw-Sense in Solution |
| 1a | Cbz-(R)-TfmAla-Aib₄-OtBu | M |
| 2a | Cbz-Aib₂-(R)-TfmAla-Aib₂-OtBu | M |
| 3a | Cbz-Aib₄-(R)-TfmAla-OtBu | P |
| 1b | Cbz-(R)-TfmAla-Aib₄-NHtBu | M |
| 2b | Cbz-Aib₂-(R)-TfmAla-Aib₂-NHtBu | M |
| 3a | Cbz-Aib₄-(R)-TfmAla-NHtBu | P |
| Data adapted from a study on α-Trifluoromethylalanine in Aib foldamers. nih.gov M: left-handed helix, P: right-handed helix. |
This demonstrates that the position of the fluorinated residue has a profound impact on the resulting helical conformation. It is plausible that this compound could similarly be used to control the folding of synthetic peptides and contribute to the development of novel foldamers with predictable and stable three-dimensional structures. The synthesis of such foldamers would likely involve the coupling of the Cbz-protected trifluorophenylalanine monomer with other amino acid building blocks, either in solution or on a solid phase. mdpi.com
Cbz 2,4,5 Trifluoro L Phenylalanine in Medicinal Chemistry Research Scaffolds
General Design Principles for Fluorinated Amino Acid Scaffolds in Drug Discovery
The introduction of fluorine into amino acid scaffolds is a deliberate strategy to enhance various properties of drug candidates. nih.govtandfonline.com The design principles guiding the use of fluorinated amino acids, including trifluorinated phenylalanine derivatives, are rooted in the unique characteristics of the fluorine atom.
Key design considerations include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. tandfonline.comnih.gov This can prolong the half-life of a drug, a critical factor in developing effective therapeutics.
Conformational Control: The introduction of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone. nih.govmdpi.com This can be exploited to pre-organize a peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a target receptor or enzyme.
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions and, in some contexts, can act as a hydrogen bond acceptor. nih.govtandfonline.com These non-covalent interactions can contribute to a stronger and more specific binding of the fluorinated ligand to its biological target.
Bioisosteric Replacement: Fluorine's van der Waals radius is similar to that of a hydrogen atom, allowing it to serve as a bioisostere. However, its electronic properties are vastly different, enabling chemists to probe the electronic requirements of a binding pocket without introducing significant steric bulk. nih.gov
The trifluorination of the phenyl ring in phenylalanine, as seen in Cbz-2,4,5-Trifluoro-L-Phenylalanine, amplifies these effects, creating a unique building block for drug discovery.
Structure-Activity Relationship (SAR) Studies for Fluorinated Phenylalanine Derivatives
The biological activity of peptides and small molecules containing fluorinated phenylalanine is highly dependent on the number and position of the fluorine atoms on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective drug candidates. nih.govresearchgate.net
The substitution of hydrogen with fluorine atoms on the phenyl ring of phenylalanine introduces both steric and electronic perturbations that can significantly impact biological activity.
Electronic Effects: The three highly electronegative fluorine atoms in 2,4,5-trifluorophenylalanine exert a strong electron-withdrawing inductive effect on the aromatic ring. mpg.de This significantly reduces the electron density of the phenyl ring, altering its ability to participate in cation-π interactions, which are often important for the binding of natural phenylalanine. However, the altered electronic profile can lead to new, favorable interactions within the binding site, such as dipole-dipole or quadrupole interactions.
The interplay of these steric and electronic effects is complex and often context-dependent, necessitating empirical SAR studies for each new biological target.
The specific placement of fluorine atoms on the phenyl ring is a critical determinant of biological activity. researchgate.net Even subtle changes in the substitution pattern can lead to dramatic differences in the potency and selectivity of a compound.
For example, studies comparing mono-fluorinated phenylalanine isomers (ortho-, meta-, and para-) have shown that the position of the fluorine atom can significantly affect the stability and enzymatic activity of proteins when these analogs are incorporated. researchgate.net The dipole moment of the fluorinated ring, which is dictated by the substitution pattern, can influence interactions with polar residues in a binding pocket.
In the case of trifluorinated derivatives, the 2,4,5-substitution pattern creates a distinct electronic and steric profile compared to other trifluorinated isomers. This specific arrangement of fluorine atoms can be crucial for achieving the desired biological effect. For instance, the (R)-2,4,5-trifluorophenylalanine component of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988) is essential for its potent and selective activity. nih.gov
Methodologies for Enzyme Inhibitor Design Utilizing Trifluorinated Phenylalanine Moieties
The unique properties of trifluorinated phenylalanine make it an attractive moiety for the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluorophenyl group can influence the reactivity of adjacent functional groups, a property that can be exploited in the design of mechanism-based inhibitors.
A prominent example of the successful application of a trifluorinated phenylalanine in enzyme inhibitor design is the anti-diabetic drug sitagliptin . nih.gov Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones. The (R)-2,4,5-trifluorophenylalanine core of sitagliptin plays a crucial role in its binding to the active site of DPP-4. The trifluorinated phenyl ring occupies a hydrophobic pocket in the enzyme, and its specific electronic properties contribute to the high-affinity interaction.
The design of such inhibitors often involves:
Rational Drug Design: Utilizing the crystal structure of the target enzyme to design molecules that fit precisely into the active site.
Combinatorial Chemistry: Synthesizing libraries of compounds with different fluorination patterns on the phenylalanine ring to screen for optimal activity.
Computational Modeling: Employing in silico methods to predict the binding affinity and mode of interaction of different fluorinated analogs.
The use of the Cbz protecting group on 2,4,5-Trifluoro-L-Phenylalanine is a standard synthetic strategy that allows for its incorporation into peptide-based inhibitors using solid-phase or solution-phase peptide synthesis.
Development and Application of Biochemical Probes
Beyond their use in therapeutic agents, fluorinated amino acids, including trifluorinated phenylalanine derivatives, are invaluable tools in chemical biology, particularly as biochemical probes.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. nih.govresearchgate.netnih.gov The key advantages of using ¹⁹F NMR include:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. bruker.com
No Background Signal: Fluorine is virtually absent in biological systems, meaning that the ¹⁹F NMR spectrum of a protein labeled with a fluorinated amino acid is free from background signals. ed.ac.uk
Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local chemical environment. nih.gov Small changes in protein conformation, ligand binding, or solvent exposure can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum.
This compound can be deprotected and incorporated site-specifically into a protein of interest. The three fluorine atoms on the phenyl ring would give rise to distinct signals in the ¹⁹F NMR spectrum. These signals can then be used to:
Monitor Protein Folding and Conformational Changes: Changes in the chemical shifts of the fluorine atoms can report on local and global conformational changes in the protein. nih.gov
Study Protein-Ligand Interactions: The binding of a ligand to the protein can perturb the local environment of the fluorinated probe, leading to changes in the ¹⁹F NMR spectrum. This allows for the characterization of binding events and the determination of binding affinities. bruker.com
Map Protein-Protein Interaction Surfaces: By placing the trifluorophenylalanine probe at different positions on the protein surface, it is possible to identify the regions involved in binding to another protein.
The development of methods for the genetic incorporation of unnatural amino acids has further expanded the utility of fluorinated probes like 2,4,5-trifluorophenylalanine, enabling their placement at virtually any position within a protein. nih.gov
Probing Specific Protein Environments and Conformational Changes
The incorporation of this compound, or more commonly its deprotected form, 2,4,5-Trifluoro-L-phenylalanine, into peptides and proteins serves as a powerful tool for elucidating specific protein environments and monitoring conformational changes. The fluorine atoms on the phenyl ring act as sensitive spectroscopic probes, particularly in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goved.ac.ukresearchgate.net The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local microenvironment, including van der Waals interactions, electrostatic fields, and solvent accessibility. nih.govresearchgate.net This sensitivity allows researchers to detect subtle alterations in protein structure and dynamics that occur upon ligand binding, protein-protein interactions, or other functional transitions. nih.govnih.gov
The utility of 2,4,5-Trifluoro-L-phenylalanine as a probe stems from several key properties of the ¹⁹F nucleus: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to strong NMR signals. ed.ac.uk Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins labeled with fluorinated amino acids are free from background signals. ed.ac.ukresearchgate.net This allows for the clear detection and analysis of the labeled sites, even in complex biological milieu. researchgate.net
Detailed Research Findings: A Case Study with the Apelin Receptor
A significant example of utilizing 2,4,5-Trifluoro-L-phenylalanine to probe protein-ligand interactions is the study of the apelinergic system. The apelin receptor (AR) is a G protein-coupled receptor (GPCR) involved in various physiological processes, making it a key therapeutic target. nih.govnih.gov In a study by Simmons et al. (2019), a high-affinity apelin analogue was synthesized with 2,4,5-Trifluoro-L-phenylalanine replacing the native C-terminal phenylalanine. researchgate.netnih.gov This allowed for the direct monitoring of the ligand's behavior upon interaction with different fragments of the apelin receptor using ¹⁹F NMR. researchgate.netnih.gov
The researchers prepared two fragments of the apelin receptor: AR55, consisting of the N-terminal tail and the first transmembrane (TM) α-helix, and TM1-3, comprising the first three transmembrane α-helices. nih.gov By titrating the 2,4,5-trifluorophenylalanine-labeled apelin analogue with these receptor fragments, they could observe distinct changes in the ¹⁹F NMR spectrum of the ligand. These perturbations in chemical shifts provided direct evidence of binding and offered insights into the nature of the binding pocket. researchgate.netnih.gov
The distinct chemical shifts for the fluorine atoms on the ligand and biosynthetically incorporated fluorotryptophan in the receptor fragments enabled the simultaneous tracking of both interacting partners. researchgate.netnih.gov The study revealed that the binding behavior of the apelin analogue to the AR55 fragment was different from its interaction with the more extensive TM1-3 fragment, suggesting that the smaller AR55 fragment is not sufficient to fully replicate the physiological binding event. nih.gov This highlights the ability of the 2,4,5-trifluorophenylalanine probe to discern differences in protein conformation and environment between various states of the receptor. researchgate.netnih.gov
The site-specific perturbations observed for the apelin analogue also indicated a preferred orientation upon binding. nih.gov Such detailed information is crucial for understanding the mechanism of receptor activation and for the rational design of novel therapeutics targeting the apelin receptor.
| Probe Location | Interacting Protein Fragment | Observed ¹⁹F Chemical Shift Perturbation (ppm) | Interpretation |
| 2,4,5-Trifluorophenylalanine on Apelin Analogue | Apelin Receptor Fragment (AR55) | Distinct shifts observed upon binding | Indicates direct interaction and probing of the local environment of the AR55 binding pocket. nih.gov |
| 2,4,5-Trifluorophenylalanine on Apelin Analogue | Apelin Receptor Fragment (TM1-3) | Different chemical shift perturbations compared to AR55 | Suggests a different or more extensive binding interface, reflecting a distinct conformational state of the receptor fragment. nih.gov |
| Fluorotryptophan in Receptor Fragment | 2,4,5-Trifluorophenylalanine-labeled Apelin Analogue | Reciprocal chemical shift changes | Confirms the interaction and allows for simultaneous monitoring of both ligand and receptor conformational changes. researchgate.netnih.gov |
This table is generated based on the findings reported by Simmons et al. (2019). The exact chemical shift values can be found in the original publication.
This research underscores the power of incorporating 2,4,5-Trifluoro-L-phenylalanine into bioactive peptides. The resulting ¹⁹F NMR data provides a high-resolution view of molecular interactions and conformational dynamics, which is often challenging to obtain through other biophysical methods. researchgate.netrsc.org The ability to map these subtle changes is invaluable for advancing our understanding of protein function and for the development of precisely targeted therapeutics.
Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of Cbz-2,4,5-Trifluoro-L-phenylalanine, offering non-destructive and highly detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Molecular Characterization and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide precise information about the molecular framework.
¹H NMR spectra are used to identify the hydrogen atoms in the molecule. Key signals include those from the aromatic protons on the trifluorophenyl ring, the α- and β-protons of the amino acid backbone, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the benzyloxycarbonyl (Cbz) protecting group. chemicalbook.comchemicalbook.com The chemical shifts and coupling patterns of these protons are characteristic of the molecule's structure.
¹³C NMR spectroscopy provides information on the carbon skeleton. youtube.com Distinct signals are observed for the carbonyl carbon of the carbamate, the carboxylic acid carbon, the aromatic carbons of both the trifluorophenyl and benzyl rings, the α- and β-carbons of the phenylalanine core, and the methylene carbon of the Cbz group. bmrb.ioillinois.edu The chemical shifts are sensitive to the electronic environment, with the fluorine substitutions on the phenyl ring causing characteristic shifts in the signals of adjacent carbons. illinois.edu
¹⁹F NMR is particularly valuable for fluorinated compounds. nih.gov It offers high sensitivity and a wide chemical shift range, making it an excellent probe for the three fluorine atoms on the phenyl ring of this compound. researchgate.netrsc.org The spectrum displays distinct signals for each of the three fluorine atoms (at positions 2, 4, and 5), and their coupling patterns can provide further structural confirmation. researchgate.net ¹⁹F NMR is also a powerful tool for studying intermolecular interactions, as changes in the fluorine chemical shifts can indicate binding events with other molecules. researchgate.net
Table 1: Representative NMR Data for Phenylalanine Derivatives Note: Specific data for this compound is not readily available in the public domain. The table below presents typical chemical shifts for the parent compound, L-Phenylalanine, to provide a reference point for the expected signal regions.
| Nucleus | Atom Position (L-Phenylalanine) | Typical Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.33 - 7.43 | chemicalbook.com |
| α-H | 3.99 | chemicalbook.com | |
| β-H₂ | 3.13 - 3.29 | chemicalbook.com | |
| NH₂ | Variable | hmdb.ca | |
| ¹³C | Carboxyl (COOH) | ~176.8 | bmrb.io |
| α-C | ~58.7 | bmrb.io | |
| β-C | ~39.1 | bmrb.io | |
| Aromatic (C₆H₅) | 130.4 - 137.8 | bmrb.io |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different functional groups.
For this compound, key vibrational bands include:
N-H Stretch: Typically observed in the region of 3300 cm⁻¹, corresponding to the amine group. researchgate.net
C=O Stretches: Two distinct carbonyl stretches are expected: one for the carboxylic acid (around 1710 cm⁻¹) and another for the urethane (B1682113) of the Cbz group (around 1690 cm⁻¹). nih.govuwec.edu
Aromatic C=C Stretches: These appear in the 1450-1600 cm⁻¹ region. researchgate.net
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the carbon-fluorine bonds on the phenyl ring.
Table 2: Characteristic IR Absorption Bands for L-Phenylalanine and Related Structures This table provides a general guide to the expected vibrational frequencies. The exact positions for this compound may vary.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3400 - 2400 (broad) | researchgate.net |
| N-H Stretch (Amine) | ~3300 | researchgate.net |
| C-H Stretch (Aromatic) | 3100 - 3000 | researchgate.net |
| C=O Stretch (Carboxylic Acid) | ~1710 | nih.gov |
| C=O Stretch (Cbz Urethane) | ~1690 | nih.gov |
| N-H Bend (Amine) | 1650 - 1580 | nih.gov |
| C=C Stretch (Aromatic) | 1600 - 1450 | researchgate.net |
| C-F Stretch | 1300 - 1100 | mpg.de |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nist.gov Electrospray ionization (ESI) is a common method used for such amino acid derivatives. nih.govresearchgate.net
The ESI-MS spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For Cbz-protected amino acids, characteristic fragmentation pathways include the loss of the benzyl group or the entire Cbz protecting group. researchgate.net
X-ray Diffraction Studies for Solid-State Structural Determination of Derived Compounds
While X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids, obtaining suitable single crystals of this compound itself may be challenging. However, this technique is invaluable for elucidating the solid-state structures of peptides or other complex molecules derived from this amino acid. nih.govresearchgate.net
By incorporating this compound into a peptide sequence, it is possible to grow crystals of the resulting peptide. nih.gov X-ray diffraction analysis of these crystals can reveal the precise conformation of the amino acid residue within the larger molecule, including the torsion angles of the backbone and the orientation of the trifluorophenyl side chain. rsc.orgresearchgate.net This information is critical for understanding how the fluorinated side chain influences peptide folding and intermolecular interactions. nih.gov
Chromatographic Methods for Purity Assessment and Enantiomeric Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for monitoring the progress of its synthesis. acs.org Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) with an acid modifier, is commonly employed.
The compound will have a characteristic retention time under specific HPLC conditions. By integrating the area of the peak corresponding to the product and comparing it to the areas of any impurity peaks, the purity of the sample can be accurately quantified. HPLC is also used to monitor the consumption of starting materials and the formation of the product during a chemical reaction, allowing for optimization of the reaction conditions. acs.org
Furthermore, chiral HPLC methods can be developed to ensure the enantiomeric purity of the L-isomer. researchgate.netnih.govnih.govphenomenex.com This involves using a chiral stationary phase that can differentiate between the L- and D-enantiomers, which is crucial for applications in biological systems where stereochemistry is critical. youtube.com
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric purity is critical for any chiral compound intended for use in biological or pharmaceutical research. For this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for quantifying the enantiomeric excess (ee). This technique separates the L- and D-enantiomers based on their differential interactions with a chiral environment.
Two primary approaches are utilized: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Chiral Stationary Phase (CSP): This is the most common approach, where the enantiomers are passed through a column packed with a chiral material. Macrocyclic glycopeptides, such as teicoplanin, are effective CSPs for the separation of N-protected amino acids. sigmaaldrich.comsigmaaldrich.com The different spatial arrangements of the enantiomers lead to varying stabilities of the transient diastereomeric complexes formed with the CSP, resulting in different retention times.
Chiral Mobile Phase Additive (CMPA): An alternative method involves adding a chiral ligand to the mobile phase, which forms diastereomeric complexes with the enantiomers in solution. researchgate.net These complexes can then be separated on a standard achiral column, such as a C18 column. A common system involves a copper(II) salt combined with a chiral amino acid, like L-Phenylalanine or L-Histidine, in the mobile phase. researchgate.netnih.gov The separation is achieved based on the differential stability and partitioning of these complexes. nih.gov
For this compound, a typical HPLC setup would involve a teicoplanin-based CSP. The separation conditions are optimized by adjusting the mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer with a specific pH, to achieve baseline resolution of the enantiomer peaks. sigmaaldrich.com
Table 1: Example HPLC Conditions for Chiral Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm | sigmaaldrich.comsigmaaldrich.com |
| Mobile Phase | Methanol/Water/Formic Acid (70:30:0.02, v/v/v) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Column Temperature | 25 °C | sigmaaldrich.com |
| Detection | UV at 205 nm and/or 265 nm | sigmaaldrich.com |
| Injection Volume | 10 µL | sigmaaldrich.com |
Advanced Conformational Analysis Studies
The incorporation of fluorinated amino acids into peptides can significantly alter their conformational preferences, stability, and biological activity. nih.gov Advanced spectroscopic and computational methods are employed to study these effects.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Evaluation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. youtube.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures. americanpeptidesociety.org
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org
β-Sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or unfolded peptides have a strong negative band near 200 nm. nih.gov
Table 2: Characteristic CD Bands for Peptide Secondary Structures
| Secondary Structure | Characteristic Wavelengths (nm) | Reference |
|---|---|---|
| α-Helix | Positive band ~192 nm; Negative bands ~208 nm and ~222 nm | americanpeptidesociety.org |
| β-Sheet | Positive band ~195 nm; Negative band ~217 nm | americanpeptidesociety.org |
| Random Coil | Negative band ~200 nm | nih.gov |
Computational Modeling and Molecular Dynamics Simulations of Fluorinated Peptide Systems
To complement experimental data from CD spectroscopy, computational modeling and molecular dynamics (MD) simulations provide atomic-level insights into the conformational landscape of peptides containing this compound. mdpi.com These methods are used to explore the three-dimensional structures, stability, and dynamics of peptide systems. researchgate.netnih.gov
Computational Modeling often begins with building a model of the peptide and using quantum mechanics (QM) or molecular mechanics (MM) force fields to calculate its potential energy surface. This helps identify low-energy, stable conformations. Methods like Density Functional Theory (DFT) can be employed to accurately model the electronic effects of the fluorine atoms. nih.gov
Molecular Dynamics (MD) Simulations simulate the movement of atoms in the peptide over time by solving Newton's equations of motion. mdpi.comscispace.com An MD simulation can reveal:
The preferred dihedral angles (phi, psi) of the fluorinated residue.
The stability of specific secondary structures (e.g., α-helices, β-sheets) over time.
The nature of intramolecular interactions, such as hydrogen bonds and potential "fluorous" interactions where the fluorinated side chain segregates from hydrocarbon regions. mdpi.com
The interaction of the peptide with its environment, such as solvent molecules.
These simulations provide a dynamic picture of how the this compound residue influences the peptide's structural ensemble, offering a detailed explanation for the observations made in CD spectroscopy and other experimental analyses. researchgate.netnih.gov
Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Peptide
| Parameter | Description/Example Value | Reference |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS with parameters for fluorinated amino acids | researchgate.net |
| Solvent Model | Explicit water model (e.g., TIP3P) in a periodic box | mdpi.com |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) | mdpi.com |
| Pressure | 1 bar (controlled by a barostat, e.g., Parrinello-Rahman) | mdpi.com |
| Simulation Time | 100 ns - 1 µs (depending on the process being studied) | mdpi.com |
| Time Step | 2 fs | mdpi.com |
Future Directions and Emerging Research Areas Pertaining to Cbz 2,4,5 Trifluoro L Phenylalanine
Development of Next-Generation Trifluorinated Amino Acid Derivatives for Specialized Applications
The foundation laid by Cbz-2,4,5-Trifluoro-L-phenylalanine opens the door to a new generation of fluorinated amino acid derivatives with tailored properties for highly specialized applications. Future research in this area is expected to focus on leveraging the existing trifluorinated scaffold to create novel molecules with enhanced efficacy and functionality.
One promising avenue is the synthesis of peptides and peptidomimetics with improved pharmacological profiles. The introduction of fluorinated amino acids like 2,4,5-trifluoro-L-phenylalanine into peptide sequences can significantly enhance their metabolic stability and proteolytic resistance. nih.govresearchgate.net This is a critical factor in the development of peptide-based drugs, which often suffer from rapid degradation in vivo. nih.gov Building on the known use of (R)-2,4,5-Trifluorophenylalanine as a key component of the dipeptidyl peptidase-4 (DPP-4) inhibitor Retagliptin, researchers are likely to explore the incorporation of this compound into other peptide hormones and enzyme inhibitors to improve their therapeutic potential.
Furthermore, the development of novel therapeutic agents, including antibiotics and antivirals, represents a significant area of future research. numberanalytics.com The unique electronic properties of the trifluorinated ring can lead to altered binding affinities and selectivities for biological targets. By systematically modifying the core structure of this compound, for instance, by introducing additional functional groups or by creating di- and tri-peptide fragments, a diverse library of compounds can be generated for high-throughput screening against various disease targets.
| Research Focus | Potential Application | Key Rationale |
| Novel Peptide Analogs | Enhanced therapeutic peptides | Increased metabolic stability and proteolytic resistance. |
| Enzyme Inhibitors | Treatment of metabolic diseases | Modulation of binding affinity and selectivity. |
| Antimicrobial Peptides | New classes of antibiotics | Improved efficacy and reduced susceptibility to resistance. |
Advanced Bioconjugation Strategies Involving this compound
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a powerful tool in chemical biology and drug development. libretexts.org this compound, with its protected amine and reactive carboxylic acid, is a prime candidate for innovative bioconjugation strategies.
Future research will likely explore the use of this compound in creating sophisticated antibody-drug conjugates (ADCs) and other targeted delivery systems. The Cbz (carboxybenzyl) protecting group is readily removable under specific conditions, allowing for the selective coupling of the amino acid to antibodies or other targeting moieties. The trifluorinated phenyl ring can serve as a unique spectroscopic probe (¹⁹F-NMR) to monitor the conjugation process and the stability of the resulting conjugate. nih.gov
Moreover, emerging bioconjugation techniques, such as photoredox-mediated decarboxylative coupling, offer new possibilities for incorporating fluorinated amino acids into complex biomolecules. acs.org Research has demonstrated the successful coupling of N-Cbz-protected glycine (B1666218) derivatives to uridine, highlighting a pathway that could be adapted for this compound to create novel nucleoside-peptide conjugates with potential applications in antiviral or anticancer therapies. acs.org These advanced strategies move beyond simple amide bond formation to create more complex and functional bioconjugates. bionordika.fi
| Bioconjugation Strategy | Potential Outcome | Scientific Significance |
| Site-Specific Antibody Conjugation | Targeted drug delivery | Creation of ADCs with defined stoichiometry and improved therapeutic index. |
| ¹⁹F-NMR Probing | Real-time monitoring of bioconjugation | Enhanced analytical control over the conjugation process. |
| Photoredox Catalysis | Novel biomolecule-peptide hybrids | Access to new classes of bioconjugates with unique biological activities. |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The unique properties of this compound position it at the nexus of several scientific disciplines, promising exciting interdisciplinary research opportunities.
In the realm of materials science , the incorporation of fluorinated amino acids into self-assembling peptides is a burgeoning field. numberanalytics.com Peptides containing phenylalanine have been shown to form well-ordered nanostructures, and the introduction of fluorine can further modulate these self-assembly processes to create novel biomaterials with unique properties. nih.govnih.gov For example, the high hydrophobicity of the trifluorinated ring could drive the formation of highly stable nanofibers or hydrogels for applications in tissue engineering or controlled drug release. The ability of fluorinated side chains to influence protein folding and stability is also a key area of investigation. nih.gov
From a chemical biology perspective, peptides containing this compound can be used as probes to study protein-protein interactions and enzyme mechanisms. The fluorine atoms serve as sensitive ¹⁹F-NMR reporters, providing insights into the local environment of the amino acid within a protein complex. rsc.org This allows for detailed structural and dynamic studies that are not easily achievable with standard amino acids.
The convergence of these fields will likely lead to the development of "smart" materials that can respond to biological stimuli, and diagnostic tools with enhanced sensitivity and specificity. The journey from a synthetic building block to a functional component in a complex biological system or advanced material underscores the vast potential of this compound in driving future scientific innovation.
| Discipline | Research Area | Potential Impact |
| Materials Science | Self-assembling peptides and biomaterials | Development of novel scaffolds for tissue engineering and responsive drug delivery systems. numberanalytics.comnih.gov |
| Chemical Biology | ¹⁹F-NMR probes for biological systems | Detailed understanding of protein structure, function, and dynamics. nih.govrsc.org |
| Synthetic Chemistry | Development of novel fluorination methods | More efficient and selective synthesis of complex fluorinated molecules. rsc.orgmdpi.com |
Q & A
Q. What are the key synthetic pathways for Cbz-2,4,5-Trifluoro-L-Phenylalanine, and how do fluorination steps impact reaction yields?
- Methodological Answer : Synthesis typically begins with L-phenylalanine, where selective halogenation (e.g., bromination) at the 2,4,5-positions precedes fluorination using agents like KF or AgF under anhydrous conditions. The Cbz (carbobenzyloxy) group is introduced via reaction with benzyl chloroformate to protect the amino group, enhancing solubility and stability . Challenges include regioselectivity during fluorination; yields can vary (40–70%) depending on reaction conditions (e.g., solvent polarity, temperature). Post-synthesis purification often involves reverse-phase HPLC or column chromatography .
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based column or polarimetric analysis confirms enantiomeric purity. Comparative retention times against non-fluorinated L-phenylalanine standards are critical. Nuclear Overhauser Effect (NOE) in NMR can further validate spatial arrangements of fluorine substituents and the α-carbon’s chirality .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : NMR identifies fluorine substituent positions (δ ~ -110 to -160 ppm for aromatic fluorines). NMR resolves the α-proton (δ ~ 3.8–4.2 ppm) and Cbz group protons (δ ~ 5.1–7.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 330.1 for CHFNO).
- IR Spectroscopy : Carbamate C=O stretch (~1700 cm) and carboxylic acid O-H stretch (~2500–3000 cm) .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on the compound’s conformation be resolved?
- Methodological Answer : Discrepancies between X-ray diffraction (e.g., SHELX-refined structures) and DFT-optimized geometries may arise from crystal packing effects. Cross-validation via:
- Molecular Dynamics (MD) Simulations : To assess flexibility of the trifluorophenyl group in solution.
- Twinning Analysis in SHELXL : For crystals with pseudo-symmetry, refine using HKLF5 to resolve overlapping reflections .
- Electron Density Maps : Check for omitted solvent molecules or disorder in the Cbz group .
Q. What strategies optimize regioselective fluorination in analogues of this compound?
- Methodological Answer :
- Directed Ortho-Metallation : Use directing groups (e.g., boronic acids) to control fluorination sites. Evidence from 2,4,5-trifluorophenylboronic acid derivatives suggests steric and electronic factors dictate substitution patterns .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dehalogenation) by shortening reaction times. For example, 30 min at 150°C in DMF improves yields by 15–20% .
Q. How does the trifluoromethyl group influence peptide stability and receptor binding in drug design?
- Methodological Answer :
- Enhanced Hydrophobicity : Fluorine’s electronegativity increases lipid solubility, improving membrane permeability (logP ~1.5 vs. ~0.8 for non-fluorinated analogues).
- Metabolic Stability : Resistance to oxidative degradation by cytochrome P450 enzymes due to C-F bond strength.
- Binding Affinity : Fluorine’s inductive effect polarizes adjacent C-H bonds, enhancing hydrogen-bonding with targets (e.g., kinase inhibitors). Competitive inhibition assays (IC) and SPR analysis quantify these effects .
Q. What are the limitations of current synthetic routes, and how can they be addressed for scalable research applications?
- Methodological Answer :
- Yield Limitations : Fluorination steps often suffer from incomplete conversion. Use of flow chemistry with continuous fluoride ion sources (e.g., AgF microreactors) improves efficiency.
- Protecting Group Compatibility : Cbz deprotection (via H/Pd-C) may reduce fluorine substituents. Alternatives: Use acid-labile groups (e.g., Boc) for orthogonal deprotection .
Critical Analysis of Contradictions
- Synthesis Protocols : and describe divergent fluorination methods (bromine vs. boronic acid intermediates). Researchers must validate regioselectivity via intermediate LC-MS tracking.
- Stability Claims : While cites stability in DMSO, notes decomposition under strong acids. Pre-synthesis stability assays (TGA/DSC) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
